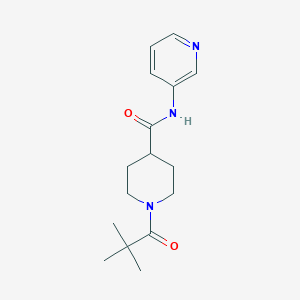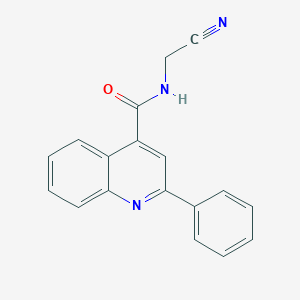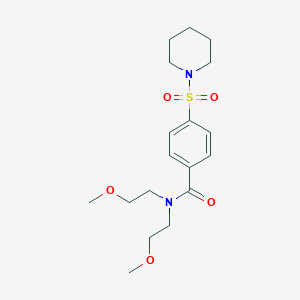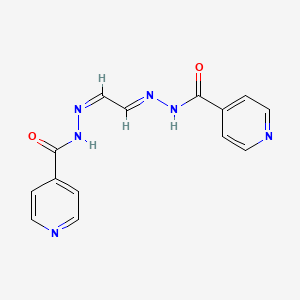
1-(2,2-dimethylpropanoyl)-N-3-pyridinyl-4-piperidinecarboxamide
Übersicht
Beschreibung
1-(2,2-dimethylpropanoyl)-N-3-pyridinyl-4-piperidinecarboxamide, also known as DPP-4 inhibitor, is a class of drugs that is widely used in the treatment of type 2 diabetes. This drug works by inhibiting the enzyme dipeptidyl peptidase-4 (DPP-4), which is responsible for breaking down the incretin hormones in the body. As a result, the incretin hormones are able to stimulate the pancreas to produce more insulin, which helps to lower blood sugar levels.
Wirkmechanismus
1-(2,2-dimethylpropanoyl)-N-3-pyridinyl-4-piperidinecarboxamide inhibitors work by inhibiting the enzyme 1-(2,2-dimethylpropanoyl)-N-3-pyridinyl-4-piperidinecarboxamide, which is responsible for breaking down the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). GLP-1 and GIP are released by the intestines in response to food intake and stimulate the pancreas to produce more insulin. By inhibiting 1-(2,2-dimethylpropanoyl)-N-3-pyridinyl-4-piperidinecarboxamide, 1-(2,2-dimethylpropanoyl)-N-3-pyridinyl-4-piperidinecarboxamide inhibitors increase the levels of GLP-1 and GIP in the body, which leads to increased insulin secretion, decreased glucagon secretion, and slower gastric emptying. This results in lower blood sugar levels and improved glycemic control.
Biochemical and Physiological Effects
1-(2,2-dimethylpropanoyl)-N-3-pyridinyl-4-piperidinecarboxamide inhibitors have several biochemical and physiological effects on the body. They increase insulin secretion, decrease glucagon secretion, and slow gastric emptying, which leads to lower blood sugar levels. In addition, 1-(2,2-dimethylpropanoyl)-N-3-pyridinyl-4-piperidinecarboxamide inhibitors have been shown to improve beta-cell function, increase insulin sensitivity, and reduce inflammation and oxidative stress in diabetic patients. Moreover, 1-(2,2-dimethylpropanoyl)-N-3-pyridinyl-4-piperidinecarboxamide inhibitors have been associated with a reduced risk of cardiovascular disease and all-cause mortality in diabetic patients.
Vorteile Und Einschränkungen Für Laborexperimente
1-(2,2-dimethylpropanoyl)-N-3-pyridinyl-4-piperidinecarboxamide inhibitors have several advantages and limitations for lab experiments. One advantage is that they are relatively easy to administer and have minimal side effects. Moreover, 1-(2,2-dimethylpropanoyl)-N-3-pyridinyl-4-piperidinecarboxamide inhibitors have been extensively studied in clinical trials, which makes them a well-established tool for research. However, one limitation is that 1-(2,2-dimethylpropanoyl)-N-3-pyridinyl-4-piperidinecarboxamide inhibitors may have off-target effects, which could confound the results of experiments. In addition, 1-(2,2-dimethylpropanoyl)-N-3-pyridinyl-4-piperidinecarboxamide inhibitors may not be effective in all diabetic patients, which could limit their usefulness in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 1-(2,2-dimethylpropanoyl)-N-3-pyridinyl-4-piperidinecarboxamide inhibitors. One direction is to investigate their potential use in the treatment of other diseases, such as non-alcoholic fatty liver disease and chronic kidney disease. Another direction is to explore their anti-inflammatory and anti-fibrotic properties, which could be useful in the treatment of various diseases. Moreover, future research could focus on identifying biomarkers that could predict the efficacy of 1-(2,2-dimethylpropanoyl)-N-3-pyridinyl-4-piperidinecarboxamide inhibitors in individual patients. Finally, future studies could investigate the long-term safety and efficacy of 1-(2,2-dimethylpropanoyl)-N-3-pyridinyl-4-piperidinecarboxamide inhibitors in diabetic patients.
Wissenschaftliche Forschungsanwendungen
1-(2,2-dimethylpropanoyl)-N-3-pyridinyl-4-piperidinecarboxamide inhibitors have been extensively studied for their therapeutic potential in the treatment of type 2 diabetes. Numerous clinical trials have demonstrated their effectiveness in improving glycemic control and reducing the risk of cardiovascular disease in diabetic patients. In addition, 1-(2,2-dimethylpropanoyl)-N-3-pyridinyl-4-piperidinecarboxamide inhibitors have been shown to have beneficial effects on pancreatic beta-cell function, insulin sensitivity, and glucose metabolism. Moreover, recent studies have suggested that 1-(2,2-dimethylpropanoyl)-N-3-pyridinyl-4-piperidinecarboxamide inhibitors may have anti-inflammatory and anti-fibrotic properties, which could be useful in the treatment of other diseases, such as non-alcoholic fatty liver disease and chronic kidney disease.
Eigenschaften
IUPAC Name |
1-(2,2-dimethylpropanoyl)-N-pyridin-3-ylpiperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O2/c1-16(2,3)15(21)19-9-6-12(7-10-19)14(20)18-13-5-4-8-17-11-13/h4-5,8,11-12H,6-7,9-10H2,1-3H3,(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPDJTOZFTBWGDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1CCC(CC1)C(=O)NC2=CN=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,2-dimethylpropanoyl)-N-(pyridin-3-yl)piperidine-4-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![methyl 2-hydroxy-4-oxo-4-[(4-phenoxyphenyl)amino]-2-(trifluoromethyl)butanoate](/img/structure/B4672677.png)
![2-({[1-(2-fluorobenzyl)-1H-indol-3-yl]methylene}amino)-N-(2-furylmethyl)-3-thiophenecarboxamide](/img/structure/B4672680.png)

![N-1-adamantyl-1-butyl-6-cyclopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B4672686.png)
![2-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-[(3,4-dimethylphenyl)amino]acrylonitrile](/img/structure/B4672700.png)
![3-(5-{[(1-methyl-3-phenylpropyl)amino]methyl}-2-furyl)benzoic acid hydrochloride](/img/structure/B4672721.png)

![4-methyl-3-(5-methyl-3-thienyl)-5-{[3-(trifluoromethyl)benzyl]thio}-4H-1,2,4-triazole](/img/structure/B4672729.png)
![N-[2-(3,4-dimethylphenoxy)ethyl]-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide](/img/structure/B4672731.png)
![4-{[4-(2,3-dimethylphenyl)-1-piperazinyl]methyl}-5,7-dimethyl-2H-chromen-2-one](/img/structure/B4672738.png)
![5-[3-(4-bromophenyl)-2-propen-1-ylidene]-3-(4-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4672748.png)

![N~2~-cyclohexyl-N~2~-(methylsulfonyl)-N~1~-[2-(methylthio)phenyl]glycinamide](/img/structure/B4672763.png)
![4-{[(3-chlorophenyl)(methylsulfonyl)amino]methyl}-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B4672771.png)